molecular formula C22H33NO9 B085373 Butetamate citrate CAS No. 13900-12-4

Butetamate citrate

Cat. No. B085373
CAS RN: 13900-12-4
M. Wt: 455.5 g/mol
InChI Key: VVNURWKSPYZZCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chemical compounds like Butetamate citrate often involves complex reactions where various reagents and conditions play a crucial role. For instance, the synthesis of trimetallic erbium tetrahydride complex, involving reactions of specific metal complexes with butyl lithium, could provide insights into the types of reactions and conditions that might be relevant for synthesizing structurally complex citrate compounds (Yao et al., 2004).

Molecular Structure Analysis

Understanding the molecular structure of compounds is crucial for grasping their chemical behavior. Studies on molecules like n-butane and related compounds offer methods to analyze molecular structures, including electron diffraction and sector-microphotometer methods, which could be applicable for analyzing Butetamate citrate's structure (Kuchitsu, 1959).

Chemical Reactions and Properties

Chemical reactions involving Butetamate citrate and its properties can be complex, involving various pathways and mechanisms. Research on similar compounds, such as the oxidative dehydrogenation of n-butane, might offer parallels in understanding the types of chemical reactions Butetamate citrate could undergo (Zhang et al., 2008).

Scientific Research Applications

  • Antitussive Drug Adverse Effects : Butamirate citrate, an antitussive drug, can have central nervous system adverse effects, including cervical dystonia. This effect was observed in a patient after their first dose of butamirate citrate, which improved after treatment with biperiden (Bayram et al., 2013).

  • Pharmacological Effects of Butein : Though not directly related to Butetamate citrate, butein is a chalcone polyphenol with various biological properties, such as antioxidant, anti-inflammatory, anticancer, antidiabetic, and neuroprotective effects. Butein acts on multiple molecular targets, including nuclear factor-κB (Padmavathi et al., 2017).

  • Analgesic and Respiratory Effects of Butorphanol : Butorphanol tartrate, an analgesic drug, shows significant analgesia in thermal tests but not in mechanical pressure thresholds in sheep. It also does not affect respiratory blood gas tensions at certain doses (Waterman et al., 1991).

  • Ocular Hypotensive Effect of Butaprost : The prostanoid EP2 receptor agonist butaprost can lower intraocular pressure by increasing uveoscleral outflow, with physiological and morphologic evidence supporting this effect (Nilsson et al., 2006).

  • Butamyrate Citrate in Cough Syrups : Butamyrate citrate is analyzed in cough syrups through derivative spectrophotometry and high-performance liquid chromatography. The study provides methods for determining butamyrate citrate concentration in pharmaceutical products (Malliou et al., 2003).

  • Butyrate in Colitis and Cancer : Butyrate, another related compound, has been studied for its role in treating colitis and protecting against colon cancer. It induces differentiation, apoptosis, and controls cell growth (D’Argenio et al., 1996).

  • Butyric Acid and Its Derivatives in Treatment : Butyric acid and its derivatives are considered for treating colorectal cancer and hemoglobinopathies, showing multiple biological effects including gene expression regulation and induction of cell differentiation (Pouillart, 1998).

properties

IUPAC Name

2-(diethylamino)ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.C6H8O7/c1-4-15(14-10-8-7-9-11-14)16(18)19-13-12-17(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,15H,4-6,12-13H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNURWKSPYZZCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40930276
Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
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Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>68.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855625
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Butetamate citrate

CAS RN

13900-12-4, 3639-12-1
Record name Benzeneacetic acid, α-ethyl-, 2-(diethylamino)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:?)
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Record name Butetamate citrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butethamate citrate
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Record name Convenil
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Record name 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl 2-phenylbutanoate (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-(2-phenylbutyroyloxy)ethyl]ammonium dihydrogen citrate
Source European Chemicals Agency (ECHA)
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Record name BUTETAMATE CITRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Arancibia, AJ Nepote, GM Escandar, AC Olivieri - Analytica chimica acta, 2000 - Elsevier
Two independent spectrofluorometric methods were developed for the determination of phenylephrine (PHE) in pharmaceutical tablets containing a large excess of paracetamol (PAR) (…
Number of citations: 41 www.sciencedirect.com
CHF Wong, FPW Tang, TSM Wan - Analytica chimica acta, 2011 - Elsevier
The authors’ laboratory at one time employed four liquid chromatography/mass spectrometric (LC/MS) methods for the detection of a large variety of drugs in equine urine. Drug classes …
Number of citations: 32 www.sciencedirect.com
M ELBERG - 1976 - pascal-francis.inist.fr
… BUTETAMATE CITRATE …
Number of citations: 0 pascal-francis.inist.fr

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